
1-(2-Chlorobenzyl)-4-methylpiperazine
Overview
Description
1-(2-Chlorobenzyl)-4-methylpiperazine is a substituted piperazine derivative characterized by a 2-chlorobenzyl group attached to the piperazine ring’s nitrogen and a methyl group at the 4-position. It is synthesized via alkylation protocols, yielding a yellow oil with a molecular weight of 225.12 g/mol (HRMS: [M+H]⁺ 225.12) and distinct NMR spectral features (e.g., δ 3.65 ppm for the benzyl protons and δ 2.31 ppm for the methyl group) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+4-Methylpiperazine→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (SNAr) at the chlorobenzyl moiety. The chlorine atom on the benzyl ring acts as a leaving group under alkaline conditions.
Key Reactions
-
Reaction with Amines/Thiols :
The chlorobenzyl group can react with nucleophiles (e.g., amines, thiols) to form substituted derivatives. For example:
Conditions: Polar aprotic solvents (e.g., DMSO, acetonitrile) and bases (e.g., sodium hydride) .
Reaction Conditions
Nucleophile | Solvent | Base | Temperature | Product |
---|---|---|---|---|
Amine (e.g., NH₃) | DMSO or acetonitrile | NaH or K₂CO₃ | 25–100°C | Substituted benzyl derivatives |
Structural and Spectroscopic Data
The compound is characterized by:
Property | Value |
---|---|
Molecular Weight | 225.11 g/mol (HRMS) |
1H NMR (CDCl₃) | δ 7.49 (dd), 7.36 (dd), 7.31–7.15 (m) for aromatic protons; δ 3.65 (s) for benzyl CH₂ |
HRMS | [M+H]⁺ = 225.12 (calculated 225.11) |
Comparative Analysis of Substituted Derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including 1-(2-Chlorobenzyl)-4-methylpiperazine, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in liver and breast cancer lines, suggesting their potential as anticancer agents. The chlorobenzyl substitution appears to enhance these effects by increasing the compound's ability to penetrate cell membranes effectively.
Antimicrobial Properties
Piperazine derivatives are also noted for their antimicrobial activities. Studies have demonstrated that related compounds possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents. The structure-activity relationship (SAR) analyses indicate that modifications to the piperazine core can lead to enhanced biological activity against specific pathogens .
Neurological Applications
The piperazine scaffold has been associated with various neurological applications, including antipsychotic and antidepressant effects. Compounds containing this moiety have been studied for their ability to modulate neurotransmitter systems, making them potential candidates for treating disorders such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cells. The compound was shown to induce apoptosis through the mitochondrial pathway, leading to increased cell death in treated populations compared to controls. This study supports the potential use of this compound in developing new cancer therapies.
Case Study 2: Antimicrobial Activity
In another research effort, a series of piperazine derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Potential Future Applications
Given its promising biological activities, ongoing research is focusing on:
- Combination therapies : Exploring the synergistic effects of this compound with other anticancer or antimicrobial agents.
- Formulation development : Investigating different delivery methods to enhance bioavailability and therapeutic efficacy.
- Mechanistic studies : Further elucidating the pathways through which this compound exerts its biological effects.
Mechanism of Action
The mechanism by which 1-(2-Chlorobenzyl)-4-methylpiperazine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 1-(2-chlorobenzyl)-4-methylpiperazine are influenced by substituent variations on the piperazine ring. Below is a comparative analysis with key analogues:
Key Observations
Substituent Position and Bioactivity :
- The 2-chlorobenzyl group in this compound enhances selectivity for cytochrome P450 2A13 compared to 3- or 4-chloro isomers, likely due to steric and electronic effects .
- Dichloro derivatives (e.g., 1-(2,6-dichlorobenzyl)-4-methylpiperazine) exhibit reduced inhibitory activity, suggesting steric hindrance limits enzyme binding .
Sigma Receptor Modulation :
- This compound shares structural similarities with BD1063 (a sigma antagonist), but the latter’s 3,4-dichlorophenyl group confers higher sigma-1 affinity . This highlights the importance of halogen placement in receptor interactions.
Immunomodulation vs. Enzyme Inhibition: Complexes of 1-(2,5-dimethoxyphenyl)-4-methylpiperazine with β-cyclodextrin exhibit immunomodulatory effects , whereas this compound primarily targets enzymes and receptors. This divergence underscores how auxiliary substituents (e.g., naphthaleneoxypropargyl groups) can redirect biological activity.
Biological Activity
1-(2-Chlorobenzyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN2
- Molecular Weight : Approximately 224.72 g/mol
- Structure : The compound consists of a piperazine ring substituted with a 2-chlorobenzyl group and a methyl group at the 4-position.
Pharmacological Effects
This compound has shown potential in several areas of pharmacology, including:
- Cholinesterase Inhibition : Similar compounds containing piperazine structures have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies have indicated that derivatives with piperazine can exhibit IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting a promising avenue for further exploration in cognitive disorders .
- Antiproliferative Activity : Research indicates that piperazine derivatives can influence cell proliferation and induce apoptosis or necroptosis in cancer cells. For instance, compounds similar to this compound have been observed to promote necroptotic signaling pathways in K562 leukemic cells, potentially offering new strategies for cancer therapy .
Cholinesterase Inhibition Study
A study evaluated various piperazine derivatives for their inhibitory effects on cholinesterase enzymes. The results indicated that:
- Compounds with structural similarities to this compound exhibited significant inhibition of BChE.
- The most potent inhibitors showed IC50 values lower than that of the standard drug donepezil, highlighting the therapeutic potential of these compounds in treating Alzheimer's disease .
Anticancer Activity Assessment
In another investigation focused on the antiproliferative effects of piperazine derivatives, it was found that:
- Compounds were tested against various cancer cell lines, revealing that certain derivatives significantly inhibited cell growth.
- The mechanism was linked to the activation of necroptotic pathways, suggesting that these compounds could serve as effective agents in overcoming chemoresistance in cancer therapies .
Summary of Research Findings
Q & A
Q. Basic: What are the standard synthetic protocols for 1-(2-chlorobenzyl)-4-methylpiperazine?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, a stirred solution of piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) in dimethylformamide (DMF) is treated with alkyl halides (e.g., propargyl bromide) in the presence of a base like K₂CO₃. The reaction is monitored via TLC (2:1 hexane/ethyl acetate) and purified using silica gel chromatography (ethyl acetate:hexane, 1:8) . Modifications to the benzyl or piperazine substituents require adjusting stoichiometry and reaction times.
Q. Advanced: How can reaction impurities be minimized during the synthesis of this compound derivatives?
Impurities often arise from incomplete substitution or side reactions. Optimizing reaction conditions—such as using anhydrous solvents, controlled temperature (e.g., 0–25°C), and inert atmospheres—reduces byproducts. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions require precise equivalents of CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to prevent oxidative side reactions . Post-reaction purification via column chromatography (ethyl acetate:hexane gradients) or recrystallization further enhances purity (>95%) .
Q. Basic: What pharmacological targets are associated with this compound?
This compound exhibits affinity for sigma receptors (σ₁) and histamine H₄ receptors, influencing neurotransmitter release and immune responses. For example, it modulates NMDA-evoked norepinephrine release in hippocampal slices via σ₁ receptor interactions . It also demonstrates potential as a histamine H₄ ligand, protecting against radiation-induced hematopoietic damage in preclinical models .
Q. Advanced: How does structural modification of the chlorobenzyl group affect receptor selectivity?
Replacing the 2-chlorobenzyl group with bulkier substituents (e.g., 2,6-dichlorobenzyl) enhances σ₁ receptor selectivity by sterically hindering off-target interactions. Conversely, introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring improves histamine H₄ binding affinity. Computational docking studies (e.g., AutoDock Vina) can validate these structure-activity relationships (SAR) .
Q. Basic: What analytical techniques are used to characterize this compound?
Standard methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 3.49 ppm for CH₂ in piperazine) .
- TLC : For reaction monitoring (hexane/ethyl acetate gradients) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 253.1 for [M+H]⁺) .
Q. Advanced: How can spectral contradictions in NMR data be resolved?
Discrepancies in splitting patterns (e.g., piperazine CH₂ signals) may arise from conformational flexibility or solvent effects. Using deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NMR techniques (e.g., COSY, HMBC) clarifies coupling interactions. For example, HMBC correlations between the chlorobenzyl aromatic protons and piperazine methyl groups confirm substitution patterns .
Q. Basic: What biological pathways are influenced by this compound?
The compound modulates:
- Neurotransmission : Via σ₁ receptor-mediated regulation of NMDA receptor activity .
- Immune response : By enhancing CD4+/CD8+ T-cell populations during aseptic inflammation .
Q. Advanced: How do contradictory findings on its immunomodulatory effects arise?
Disparate results (e.g., immunosuppression vs. stimulation) may stem from dosage-dependent effects or model-specific variables. For instance, low doses (1–10 µM) of the β-cyclodextrin complex enhance myeloid cell activity, while higher doses (>50 µM) induce apoptosis. Dose-response assays and transcriptomic profiling (RNA-seq) are critical for clarifying these mechanisms .
Q. Basic: How do substituents on the piperazine ring impact solubility and bioavailability?
Adding hydrophilic groups (e.g., hydroxyethyl) increases aqueous solubility (>48.7 µg/mL at pH 7.4) but may reduce blood-brain barrier (BBB) penetration. The 4-methyl group balances lipophilicity (LogP ~2.5) and metabolic stability .
Q. Advanced: What strategies improve the metabolic stability of this compound derivatives?
Deuterating the methyl group or replacing it with a trifluoromethyl moiety reduces CYP450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS analysis quantify metabolite formation. For example, deuterated analogs show a 3-fold increase in half-life (t₁/₂ = 4.2 h vs. 1.4 h) .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOVJNPSLMNLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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